5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate
CAS No.: 325811-65-2
Cat. No.: VC21382641
Molecular Formula: C17H13Cl2NO5S
Molecular Weight: 414.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325811-65-2 |
|---|---|
| Molecular Formula | C17H13Cl2NO5S |
| Molecular Weight | 414.3g/mol |
| IUPAC Name | (5,7-dichloroquinolin-8-yl) 3,4-dimethoxybenzenesulfonate |
| Standard InChI | InChI=1S/C17H13Cl2NO5S/c1-23-14-6-5-10(8-15(14)24-2)26(21,22)25-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3 |
| Standard InChI Key | AVTINZHWPDWLCX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC |
Introduction
5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is a synthetic compound belonging to the class of quinoline derivatives. It is characterized by the presence of chlorine substituents at the 5 and 7 positions of the quinoline ring, along with a sulfonate group attached to a dimethoxybenzene moiety. This compound exhibits significant biological activity and is primarily studied for its potential applications in medicinal chemistry.
Synthesis
The synthesis of 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate typically involves two main steps: chlorination of 8-hydroxyquinoline and subsequent sulfonation. The chlorination process introduces chlorine atoms at the 5 and 7 positions of the quinoline ring, while the sulfonation process modifies the structure further by attaching a sulfonate group to a dimethoxybenzene moiety. The synthesis requires careful monitoring of reaction conditions, including temperature, concentration of reagents, and reaction time, to maximize yield and purity. Purification methods such as recrystallization or chromatography may be employed to isolate the final product.
Mechanism of Action and Biological Activity
The mechanism of action for 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate primarily involves its interaction with biological targets such as enzymes or receptors. Studies indicate that compounds with similar structures often demonstrate antibacterial or antifungal properties through mechanisms involving disruption of cellular processes or inhibition of key metabolic pathways.
Scientific Uses and Applications
5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate has several scientific uses, primarily in the field of medicinal chemistry. Its potential applications include targeted cancer therapy and other biological studies due to its significant biological activity.
Comparison with Related Compounds
Other quinoline derivatives, such as 5,7-dichloroquinolin-8-yl 4-methylbenzenesulfonate and 5,7-dichloroquinolin-8-yl 4-fluorobenzenesulfonate, share similar structural features but differ in their sulfonate moieties. These compounds also exhibit biological activity and are studied for various medicinal applications .
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